4-(2-甲基苯基)哌啶

描述

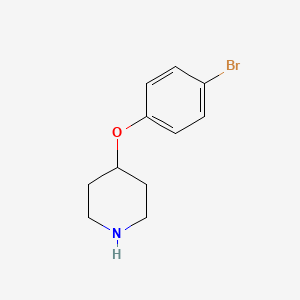

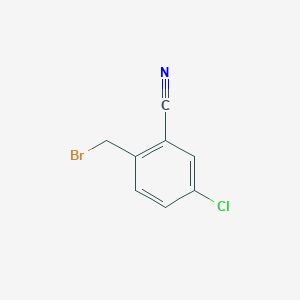

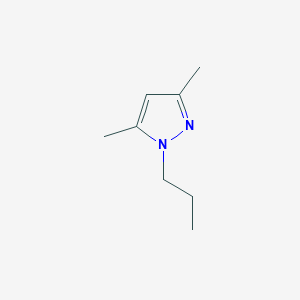

4-(2-Methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Methylphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methylphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗分枝杆菌应用

已合成并评估了4-(2-甲基苯基)哌啶衍生物的抗分枝杆菌特性。特别是,像4-(4-氟苯基)-5-苯基吡咯烷并[螺[2.3'']氧吲哚]螺[3.3']-1'-甲基-5'-(4-氟苯甲基亚甲基)哌啶-4'-酮这样的化合物在体外显示出对结核分枝杆菌的显著活性,显示出作为治疗结核病有潜力的药物(Kumar et al., 2008)。

合成和分子结构

已分析了4-(2-甲基苯基)哌啶衍生物的分子结构,例如(E)-甲基3-(2-羟基苯基)-2-(哌啶-1-羰基)丙烯酸酯。这些化合物表现出氢键和C-H…π相互作用,这对于理解它们的潜在生物应用至关重要(Khan et al., 2013)。

抗癌特性

对哌啶-4-羧酸乙酯基-1,3,4-噁二唑杂合物的研究表明,这些由4-(2-甲基苯基)哌啶合成的衍生物显示出有希望的抗癌特性。该系列中的一些化合物表现出强大的抗癌活性,与参考药物相比(Rehman et al., 2018)。

芳香化酶抑制和乳腺癌治疗

某些与4-(2-甲基苯基)哌啶结构相关的3-烷基化3-(4-氨基苯基)哌啶-2,6-二酮已显示出对人胎盘芳香化酶的强效抑制作用,表明它们在治疗激素依赖性乳腺癌中的潜在用途(Hartmann & Batzl, 1986)。

抗血管生成和DNA裂解活性

已合成N-(4-甲基-3-((4-(吡啶-3-基)嘧啶-2-基)氨基)苯基)哌啶-4-甲酰胺衍生物,与4-(2-甲基苯基)哌啶相关,已显示出显著的抗血管生成和DNA裂解活性,表明它们作为抗癌药物的潜力(Kambappa et al., 2017)。

抗乙酰胆碱酯酶活性

研究表明,1-苄基-4-[2-(N-苄酰-N-甲基氨基)乙基]哌啶衍生物,与4-(2-甲基苯基)哌啶在结构上相似,表现出强效的抗乙酰胆碱酯酶活性。这表明它们在治疗阿尔茨海默病等疾病中具有潜力(Sugimoto et al., 1992)。

胃抗分泌剂

从4-(2-甲基苯基)哌啶衍生的4-(二苯甲基)-1-[(亚胺)甲基]哌啶已被探索为有效的胃抗分泌剂。这些化合物,如非诺替明,已显示出在治疗消化性溃疡疾病中具有潜力,而无抗胆碱能活性(Scott et al., 1983)。

NMDA拮抗剂和神经保护剂

从4-(2-甲基苯基)哌啶开发的CP-101,606等化合物作为有效的N-甲基-D-天冬氨酸(NMDA)拮抗剂。这些化合物具有作为神经保护剂的潜力,可能缺乏非选择性竞争性和通道阻滞NMDA拮抗剂的副作用(Chenard et al., 1995)。

CCR5拮抗剂和抗HIV-1活性

哌啶-4-甲酰胺衍生物,如TAK-220,表现出高结合亲和力对CCR5和对HIV-1复制的强效抑制,使其成为治疗HIV-1的有希望候选药物(Imamura et al., 2006)。

巨噬细胞激活抑制和移植排斥抑制

DTCM-谷氨酰亚胺,一种新型的哌啶化合物,源自4-(2-甲基苯基)哌啶,已显示出抑制巨噬细胞活化并抑制移植排斥的作用,表明其可用作抗炎药物(Takeiri et al., 2011)。

未来方向

Piperidines, including 4-(2-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering new synthesis methods and exploring the biological activities of piperidine derivatives .

作用机制

Target of Action

4-(2-Methylphenyl)piperidine is a derivative of piperidine, a six-membered heterocyclic amine . Piperidine derivatives are known to interact with various targets, including the muscarinic M1 receptor . The muscarinic M1 receptor is a G protein-coupled receptor involved in various physiological functions, including learning and memory.

Mode of Action

It’s suggested that it might interact with an “ectopic” site on the muscarinic m1 receptor . This interaction could potentially alter the receptor’s activity, leading to changes in downstream signaling pathways.

Biochemical Pathways

Piperidine derivatives are known to influence various signaling molecules and pathways . For instance, they can regulate cell cycle proteins, anti-apoptotic proteins, and various proinflammatory cytokines .

Pharmacokinetics

Piperidine derivatives are generally known for their ability to modify physicochemical parameters and obtain optimal adme/tox results for drug candidates .

Result of Action

Piperidine derivatives have been associated with various physiological activities, including antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .

生化分析

Biochemical Properties

4-(2-Methylphenyl)piperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, such as monoamine oxidase . This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are essential for mood regulation and cognitive functions. Additionally, 4-(2-Methylphenyl)piperidine can bind to specific receptors in the central nervous system, modulating their activity and influencing neuronal signaling .

Cellular Effects

4-(2-Methylphenyl)piperidine affects various types of cells and cellular processes. In neuronal cells, it can enhance neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . This compound also impacts cell signaling pathways, such as the cAMP-PKA pathway, which plays a vital role in regulating cellular metabolism, gene expression, and cell survival . Furthermore, 4-(2-Methylphenyl)piperidine has been observed to alter gene expression patterns, leading to changes in the production of proteins involved in cell growth, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of 4-(2-Methylphenyl)piperidine involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor, particularly targeting monoamine oxidase, which results in increased neurotransmitter levels . Additionally, this compound can modulate receptor activity by binding to specific sites on neurotransmitter receptors, altering their conformation and function . These interactions lead to changes in intracellular signaling cascades, ultimately affecting gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Methylphenyl)piperidine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that 4-(2-Methylphenyl)piperidine remains stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, potentially resulting in altered cell function and viability .

Dosage Effects in Animal Models

The effects of 4-(2-Methylphenyl)piperidine vary with different dosages in animal models. At low doses, it can enhance cognitive functions and mood by increasing neurotransmitter levels . At higher doses, it may exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic benefits without significant side effects .

Metabolic Pathways

4-(2-Methylphenyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and genetic variations .

Transport and Distribution

Within cells and tissues, 4-(2-Methylphenyl)piperidine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as tissue permeability, blood-brain barrier penetration, and binding affinity to plasma proteins . These interactions determine its accumulation and localization within different cellular compartments .

Subcellular Localization

The subcellular localization of 4-(2-Methylphenyl)piperidine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its presence in the nucleus can affect gene expression and chromatin structure .

属性

IUPAC Name |

4-(2-methylphenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-10-4-2-3-5-12(10)11-6-8-13-9-7-11/h2-5,11,13H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRCMOXGEJQDSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465019 | |

| Record name | 4-(2-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630116-52-8 | |

| Record name | 4-(2-methylphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)